molecular formula C12H13N3S B2803465 3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile CAS No. 312535-65-2

3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile

Cat. No.: B2803465
CAS No.: 312535-65-2
M. Wt: 231.32
InChI Key: UUJGLZRXEIKCSC-UHFFFAOYSA-N
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Description

3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile is a complex organic compound belonging to the thieno[2,3-b]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate with suitable reagents to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps to remove any impurities and by-products formed during the synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used to substitute different functional groups within the compound.

Major Products Formed: The reactions can yield a range of products, including derivatives with altered functional groups, which can be further utilized in research and industrial applications.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules

Biology: In biological research, 3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile can be used to study biological processes and interactions. Its ability to bind to specific molecular targets makes it a valuable tool in understanding cellular mechanisms.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its interaction with biological targets can lead to the discovery of novel therapeutic agents for various diseases.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and engineering.

Mechanism of Action

The mechanism by which 3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the activation or inhibition of certain pathways. Understanding these interactions is crucial for developing its applications in medicine and other fields.

Comparison with Similar Compounds

  • 3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

  • 3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

Uniqueness: 3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile stands out due to its specific structural features, such as the presence of the cyano group (-CN) at the 2-position

Properties

IUPAC Name

3-amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-4-8-6(2)10-11(14)9(5-13)16-12(10)15-7(8)3/h4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJGLZRXEIKCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(N=C1C)SC(=C2N)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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